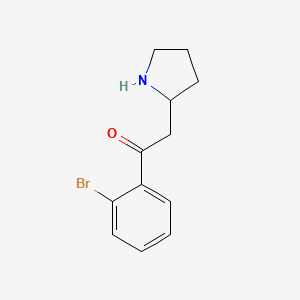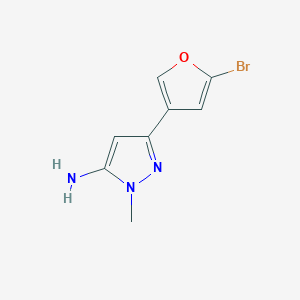
1-(2-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a bromine atom attached to the phenyl ring and a pyrrolidine ring attached to the ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-bromobenzoic acid or other oxidized derivatives.
Reduction: Formation of 1-(2-bromophenyl)-2-(pyrrolidin-2-YL)ethanol.
Substitution: Formation of substituted phenyl ketones with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Material Science: The compound may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The bromine atom and the pyrrolidine ring play crucial roles in determining the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one can be compared with similar compounds such as:
1-(2-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one: Similar structure but with a fluorine atom instead of bromine.
1-(2-Iodophenyl)-2-(pyrrolidin-2-YL)ethan-1-one: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C12H14BrNO |
|---|---|
Molekulargewicht |
268.15 g/mol |
IUPAC-Name |
1-(2-bromophenyl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C12H14BrNO/c13-11-6-2-1-5-10(11)12(15)8-9-4-3-7-14-9/h1-2,5-6,9,14H,3-4,7-8H2 |
InChI-Schlüssel |
LWJAURHJZYNNOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13071433.png)
![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13071441.png)



![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)

![6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)
![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)
![2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13071498.png)

![N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13071501.png)


